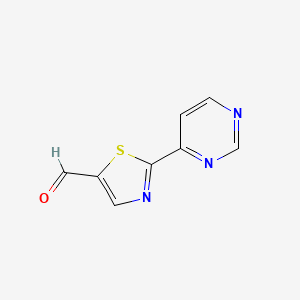
2-(嘧啶-4-基)-1,3-噻唑-5-甲醛
描述
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both pyrimidine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
科学研究应用
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
The primary targets of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition results in changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways . By inhibiting protein kinases, 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde disrupts cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and predominantly excreted in urine .
Result of Action
The molecular and cellular effects of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde’s action are primarily related to its inhibitory effect on protein kinases . This results in disruption of cellular processes such as cell growth, differentiation, migration, and metabolism .
生化分析
Biochemical Properties
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can affect cell signaling pathways and cellular processes, making 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde a valuable tool in studying kinase-related pathways.
Cellular Effects
The effects of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit the NF-κB signaling pathway, which is crucial for cell proliferation and survival . By blocking this pathway, 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde can reduce cancer cell growth and induce apoptosis.
Molecular Mechanism
At the molecular level, 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the CDKs, 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde prevents their interaction with substrates, thereby halting cell cycle progression and inducing cell cycle arrest.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde over time in laboratory settings are critical for its application in biochemical studiesIn vitro studies have shown that prolonged exposure to 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde can lead to sustained inhibition of target enzymes and prolonged cellular responses .
Dosage Effects in Animal Models
The effects of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as toxicity and off-target interactions may occur . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby affecting cellular metabolism. For example, this compound has been shown to inhibit enzymes involved in pyrimidine metabolism, leading to changes in nucleotide synthesis and energy production .
Transport and Distribution
The transport and distribution of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Studies have shown that this compound can be efficiently transported into cells and distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals may direct this compound to specific compartments, enhancing its efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminopyrimidine with α-haloketones under basic conditions to form the thiazole ring. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Pyrimidin-4-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(Pyrimidin-4-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Pyrimidine derivatives: Such as 2-thiopyrimidine, which also exhibit significant biological activities.
Thiazole derivatives: Such as thiazole-4-carboxaldehyde, known for their antimicrobial properties.
Uniqueness
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of pyrimidine and thiazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, enhancing its potential as a versatile pharmacophore in drug discovery.
属性
IUPAC Name |
2-pyrimidin-4-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-4-6-3-10-8(13-6)7-1-2-9-5-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYZPIEFVIHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)
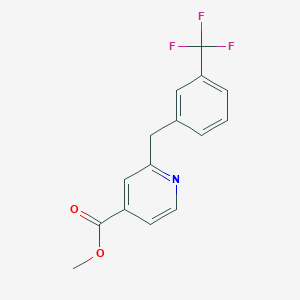

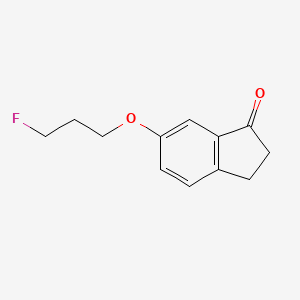

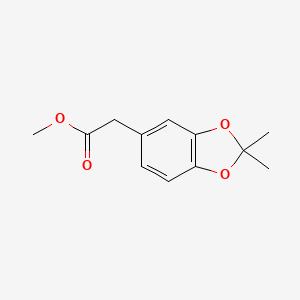
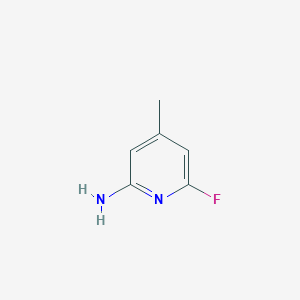
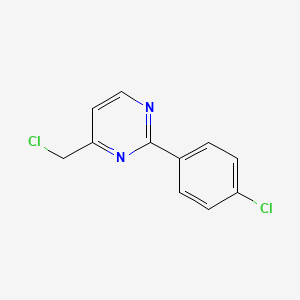

![5H,6H,7H-cyclopenta[c]pyridazin-3-amine](/img/structure/B1445212.png)
![[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine](/img/structure/B1445213.png)


![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)
